
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide is a chemical compound characterized by the presence of an imidazole ring substituted with two iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide typically involves the cyclization of amido-nitriles. One method involves the reaction of amido-nitriles with iodine in the presence of a suitable catalyst, such as nickel, under mild conditions. This reaction proceeds through the addition of iodine to the nitrile group, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole compounds.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The iodine atoms on the imidazole ring can form strong interactions with various biological molecules, influencing their activity. This compound may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(4,5-dibromo-1H-imidazol-1-yl)propanamide: Similar structure but with bromine atoms instead of iodine.
2-Amino-3-(4,5-dichloro-1H-imidazol-1-yl)propanamide: Contains chlorine atoms instead of iodine.
2-Amino-3-(4,5-difluoro-1H-imidazol-1-yl)propanamide: Fluorine atoms replace iodine.
Uniqueness: The presence of iodine atoms in 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide imparts unique properties, such as higher molecular weight and increased reactivity compared to its bromine, chlorine, and fluorine analogs. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
Molekularformel |
C6H8I2N4O |
|---|---|
Molekulargewicht |
405.96 g/mol |
IUPAC-Name |
2-amino-3-(4,5-diiodoimidazol-1-yl)propanamide |
InChI |
InChI=1S/C6H8I2N4O/c7-4-5(8)12(2-11-4)1-3(9)6(10)13/h2-3H,1,9H2,(H2,10,13) |
InChI-Schlüssel |
TXWIAZUVTUOJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1CC(C(=O)N)N)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


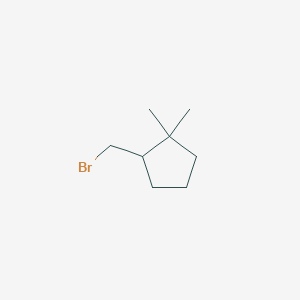
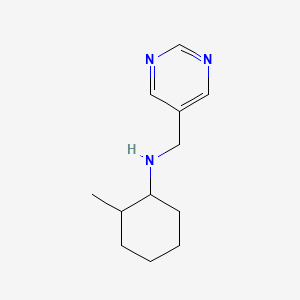
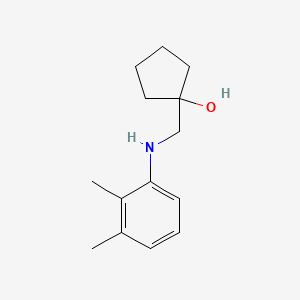


![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)
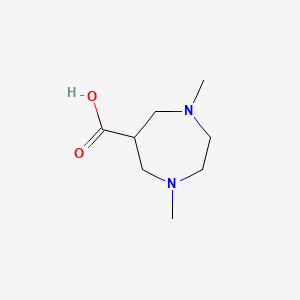
![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)

![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
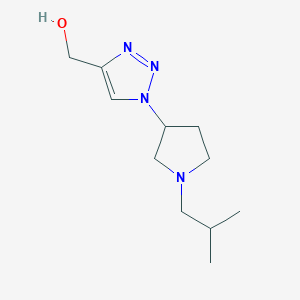
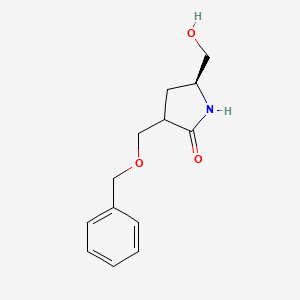
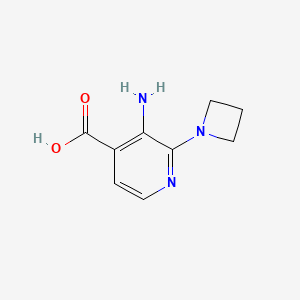
![2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15277422.png)
